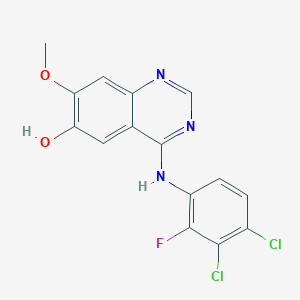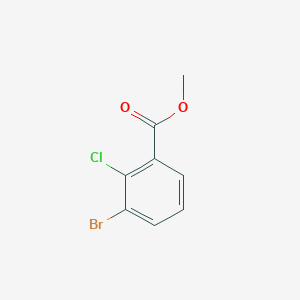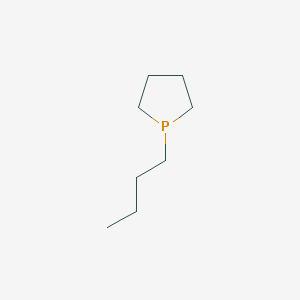
1-Butylphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butylphospholane is a chemical compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. It is a cyclic organophosphorus compound that has a five-membered ring structure with a phosphorus atom and a butyl group attached to it.
Mecanismo De Acción
The mechanism of action of 1-Butylphospholane is not fully understood, but it is believed to act as a Lewis base due to the presence of the phosphorus atom. It can form a complex with a Lewis acid, such as a transition metal catalyst, and facilitate the reaction between the substrate and the catalyst. The butyl group attached to the phosphorus atom can also influence the reactivity and selectivity of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Butylphospholane. However, some studies have shown that it can exhibit cytotoxicity towards cancer cells, indicating its potential as an anticancer drug. It has also been shown to inhibit the replication of HIV, suggesting its use in the development of new antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Butylphospholane is its ability to act as a chiral auxiliary, enabling the synthesis of enantiomerically pure compounds. It can also improve the yield and selectivity of various reactions, such as palladium-catalyzed cross-coupling reactions. However, one of the limitations of 1-Butylphospholane is its high cost and limited availability, making it difficult to use in large-scale reactions.
Direcciones Futuras
There are several future directions for the research and development of 1-Butylphospholane. One of the main areas of interest is the synthesis of new derivatives of 1-Butylphospholane with improved reactivity and selectivity. Another area of interest is the development of new drugs based on 1-Butylphospholane for the treatment of various diseases, such as cancer and HIV. Furthermore, the use of 1-Butylphospholane in the development of new catalysts for various reactions is also an area of active research.
Métodos De Síntesis
The synthesis of 1-Butylphospholane involves the reaction of phosphorus trichloride with butyllithium in anhydrous ether or tetrahydrofuran. The reaction proceeds via the formation of a phosphorus-lithium intermediate, which then reacts with butyl chloride to form 1-Butylphospholane. The yield of the product can be improved by using a refluxing method and purifying the product using column chromatography.
Aplicaciones Científicas De Investigación
1-Butylphospholane has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and pharmaceuticals. It has been used as a ligand in transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition reactions. It has also been used as a chiral auxiliary in asymmetric synthesis, enabling the synthesis of enantiomerically pure compounds. Furthermore, 1-Butylphospholane has shown promising results in the development of new drugs for the treatment of various diseases, such as cancer and HIV.
Propiedades
IUPAC Name |
1-butylphospholane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17P/c1-2-3-6-9-7-4-5-8-9/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWKILZNNQBKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylphospholane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


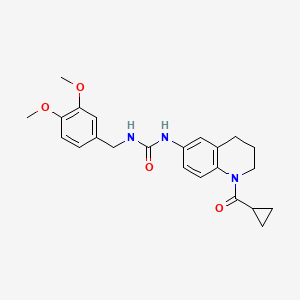
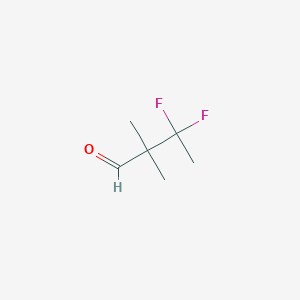

![{4-[(4-Bromobenzyl)amino]phenyl}acetic acid](/img/structure/B2620922.png)


![N-(4-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2620928.png)
![2-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2620931.png)
